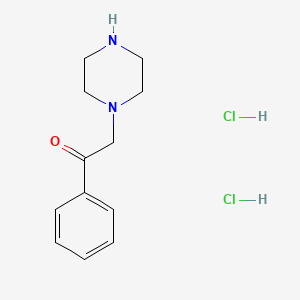

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride

Übersicht

Beschreibung

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives and their synthesis, which can provide insights into the chemical nature and potential synthesis pathways for related compounds. Piperazine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including antidepressant, antianxiety, anticancer, and antituberculosis properties .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from different types of aromatic aldehydes or nitrobenzene derivatives. For instance, compounds with a furan and oxazole moiety were synthesized from 2-acetylfuran through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction . Another approach described the synthesis of dichlorophenyl piperazine from dichloro-nitrobenzene through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis . An improved synthesis method for N-phenyl piperazine was also reported, starting from diethanolamine chlorinated with thionyl chloride, followed by reaction with aniline .

Molecular Structure Analysis

The molecular structures of synthesized piperazine derivatives are typically confirmed using spectroscopic methods such as IR, NMR, and sometimes Mass spectrometry or X-ray diffraction. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . Additionally, the crystal structure of a side product in benzothiazinone synthesis was reported, providing insights into the conformation of the piperazine ring .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride, but they do discuss the reactivity of similar compounds. For instance, the Mannich reaction is used to introduce a piperazine moiety into a molecule . The reductive amination method was employed to yield piperazine derivatives in the synthesis of anticancer and antituberculosis compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be inferred from spectroscopic investigations and theoretical calculations. For example, FT-IR, FT-Raman, NMR, and UV-Vis spectral measurements, along with DFT calculations, were used to investigate the vibrational and electronic properties of phenyl substituted piperazine compounds . NBO analysis provided insights into the stability of the molecules arising from hyperconjugative interactions and charge delocalization . The HOMO-LUMO gap was also discussed, which is relevant to the chemical reactivity and stability of the compounds .

Wissenschaftliche Forschungsanwendungen

Histamine H3 Receptor Antagonists Compounds with a structure similar to 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride have been studied as histamine H3 receptor antagonists. This research led to the discovery of novel phenyl(piperazin-1-yl)methanones showing high affinity as histamine H3 antagonists, which further contributed to identifying two candidates for clinical development in Phase I and II trials. These compounds demonstrate potential for wake-promoting activity (Letavic et al., 2015).

Anticancer Activity Some derivatives of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride have been synthesized and evaluated for their anticancer properties. Particularly, compounds synthesized as 1,2,4-triazine derivatives bearing piperazine amide moiety showed promising antiproliferative effects against breast cancer cells, comparing favorably with the anticancer drug cisplatin (Yurttaş et al., 2014).

Anti-HIV Activity β-Carboline derivatives, structurally related to 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride, have been synthesized and evaluated for their selective inhibition against HIV-2 strains. Among these compounds, specific analogues displayed selective inhibition of HIV-2 with EC50 values comparable to nucleoside reverse transcriptase inhibitors, indicating potential application in anti-HIV therapies (Ashok et al., 2015).

Antidepressant and Antianxiety Activities Novel derivatives of 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride have been synthesized and tested for their antidepressant and antianxiety effects. Some compounds showed significant activity in reducing immobility times and exhibited notable antianxiety properties in behavioral models (Kumar et al., 2017).

Calcium Channel Blocker A T-type calcium channel blocker, structurally similar to 1-Phenyl-2-piperazin-1-ylethanone dihydrochloride, has been synthesized and shown effectiveness as a pain reliever in rat models. This research also included the development of a method for quantifying the compound in rat plasma (Noh et al., 2011).

Wirkmechanismus

Target of Action

1-Phenyl-2-piperazin-1-ylethanone dihydrochloride primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, the compound increases the level of acetylcholine, which can enhance the transmission of signals in the cholinergic pathway . This can have downstream effects on cognitive function and memory.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission . This can potentially improve cognitive function and memory, although the specific molecular and cellular effects can vary depending on the individual and the context.

Eigenschaften

IUPAC Name |

1-phenyl-2-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.2ClH/c15-12(11-4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h1-5,13H,6-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJAPLOTJCBGFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630362 | |

| Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41298-98-0, 109608-71-1 | |

| Record name | 1-Phenyl-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-(piperazin-1-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

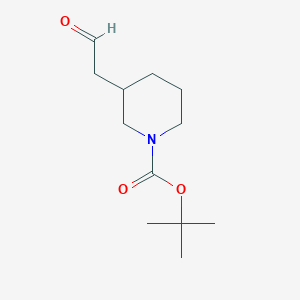

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Aminomethyl)phenyl]-N-benzyl-N-methylamine](/img/structure/B1322817.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B1322818.png)